2-Methylterephthalic acid
Overview
Description
2-Methylterephthalic acid, also known as 2-Methylbenzene-1,4-dicarboxylic acid, is an organic compound with the molecular formula C9H8O4. It is a derivative of terephthalic acid, where a methyl group is substituted at the second position of the benzene ring. This compound is a white solid at room temperature and is sparingly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylterephthalic acid can be synthesized through various methods. One common approach involves the oxidation of 2-methyl-p-xylene using potassium permanganate in an alkaline medium. The reaction typically proceeds under reflux conditions, and the product is isolated through acidification and crystallization .
Industrial Production Methods: On an industrial scale, this compound is produced by the catalytic oxidation of 2-methyl-p-xylene using air or oxygen in the presence of a cobalt-manganese-bromine catalyst system. The reaction is carried out in acetic acid as a solvent at elevated temperatures and pressures. The resulting product is then purified through crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Methylterephthalic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form trimellitic acid.
Reduction: The carboxylic acid groups can be reduced to form the corresponding alcohols.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Trimellitic acid.
Reduction: 2-Methylterephthalic alcohol.
Substitution: 2-Nitro-2-methylterephthalic acid.
Scientific Research Applications
2-Methylterephthalic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various polymers and resins.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of high-performance materials, such as polyesters and polyamides.
Mechanism of Action
The mechanism of action of 2-Methylterephthalic acid primarily involves its ability to undergo various chemical transformations. Its carboxylic acid groups can participate in esterification and amidation reactions, making it a versatile intermediate in organic synthesis. The methyl group can also influence the reactivity of the benzene ring, facilitating electrophilic substitution reactions .
Comparison with Similar Compounds
Terephthalic acid: The parent compound without the methyl substitution.
Isophthalic acid: A positional isomer with carboxylic acid groups at the 1 and 3 positions.
Trimellitic acid: An oxidation product with three carboxylic acid groups.
Uniqueness: 2-Methylterephthalic acid is unique due to the presence of the methyl group, which alters its chemical reactivity and physical properties compared to its parent compound, terephthalic acid. This substitution can enhance its solubility in organic solvents and influence its behavior in polymerization reactions .
Properties
IUPAC Name |
2-methylterephthalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMBOFGKHIXOTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281188 | |
Record name | 2-Methylterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5156-01-4 | |
Record name | 2-Methylterephthalic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylterephthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-methylterephthalic acid in the context of potassium permanganate oxidation reactions?
A1: [] this compound serves as a key intermediate in the synthesis of trimellitic acid via the potassium permanganate oxidation of specific dimethylbenzoic acids, namely 2,4-dimethylbenzoic acid and 3,4-dimethylbenzoic acid. This oxidative pathway highlights the role of this compound as a precursor in multi-step chemical synthesis. Furthermore, the research demonstrates that this compound is also an intermediate product in the oxidation of pseudocumene (1,2,4-trimethylbenzene) using the same oxidizing agent. This suggests its involvement in various oxidative transformation pathways within a chemical reaction network.
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